N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide
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Overview
Description
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the 3,4-dimethoxyphenyl ethylamine: This can be synthesized from 3,4-dimethoxybenzaldehyde through a reductive amination process.
Synthesis of the benzothiolo[2,3-d]pyrimidine core: This involves the cyclization of appropriate thiourea and aldehyde derivatives under acidic conditions.
Coupling of the two fragments: The final step involves the acylation of the amine with the benzothiolo[2,3-d]pyrimidine derivative to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride as a catalyst.
Major Products
The major products formed from these reactions include quinones, alcohol derivatives, and various substituted aromatic compounds.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A simpler analogue with similar aromatic structure.
Benzothiolo[2,3-d]pyrimidine derivatives: Compounds with similar heterocyclic cores.
Uniqueness
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-3-yl)acetamide is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties not found in simpler analogues.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-14-4-6-16-19(10-14)31-22-21(16)23(28)26(13-25-22)12-20(27)24-9-8-15-5-7-17(29-2)18(11-15)30-3/h5,7,11,13-14H,4,6,8-10,12H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFVLZPMTQFRRNW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC3=C2C(=O)N(C=N3)CC(=O)NCCC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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